molecular formula C12H9N5S B287417 5-Amino-1-(4-methyl-1,3-benzothiazol-2-yl)pyrazole-4-carbonitrile

5-Amino-1-(4-methyl-1,3-benzothiazol-2-yl)pyrazole-4-carbonitrile

Cat. No. B287417
M. Wt: 255.3 g/mol
InChI Key: VMFRSYCYTGRJHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-1-(4-methyl-1,3-benzothiazol-2-yl)pyrazole-4-carbonitrile, also known as MBPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrazole derivative and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of 5-Amino-1-(4-methyl-1,3-benzothiazol-2-yl)pyrazole-4-carbonitrile is not fully understood. However, several studies have suggested that 5-Amino-1-(4-methyl-1,3-benzothiazol-2-yl)pyrazole-4-carbonitrile exerts its pharmacological activities by inhibiting specific enzymes and receptors. For instance, 5-Amino-1-(4-methyl-1,3-benzothiazol-2-yl)pyrazole-4-carbonitrile has been reported to inhibit the activity of topoisomerase II, which is an essential enzyme for DNA replication and cell division. 5-Amino-1-(4-methyl-1,3-benzothiazol-2-yl)pyrazole-4-carbonitrile has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
5-Amino-1-(4-methyl-1,3-benzothiazol-2-yl)pyrazole-4-carbonitrile has been reported to have various biochemical and physiological effects. In vitro studies have shown that 5-Amino-1-(4-methyl-1,3-benzothiazol-2-yl)pyrazole-4-carbonitrile inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 5-Amino-1-(4-methyl-1,3-benzothiazol-2-yl)pyrazole-4-carbonitrile has also been reported to possess antibacterial and antifungal activities against various strains of bacteria and fungi. Moreover, 5-Amino-1-(4-methyl-1,3-benzothiazol-2-yl)pyrazole-4-carbonitrile has shown anti-inflammatory activity by reducing the production of pro-inflammatory cytokines. In vivo studies have shown that 5-Amino-1-(4-methyl-1,3-benzothiazol-2-yl)pyrazole-4-carbonitrile reduces the growth of tumors in mice and possesses analgesic activity.

Advantages and Limitations for Lab Experiments

5-Amino-1-(4-methyl-1,3-benzothiazol-2-yl)pyrazole-4-carbonitrile has several advantages for lab experiments. It is a stable compound and can be easily synthesized using different methods. Moreover, 5-Amino-1-(4-methyl-1,3-benzothiazol-2-yl)pyrazole-4-carbonitrile has shown significant pharmacological activities, which makes it an attractive compound for drug discovery. However, there are also limitations to the use of 5-Amino-1-(4-methyl-1,3-benzothiazol-2-yl)pyrazole-4-carbonitrile in lab experiments. For instance, the mechanism of action of 5-Amino-1-(4-methyl-1,3-benzothiazol-2-yl)pyrazole-4-carbonitrile is not fully understood, which makes it difficult to optimize its pharmacological activities. Moreover, the toxicity and pharmacokinetics of 5-Amino-1-(4-methyl-1,3-benzothiazol-2-yl)pyrazole-4-carbonitrile are not well studied, which limits its potential applications in vivo.

Future Directions

There are several future directions for the research on 5-Amino-1-(4-methyl-1,3-benzothiazol-2-yl)pyrazole-4-carbonitrile. One of the most significant directions is the optimization of its pharmacological activities. Several studies have shown that 5-Amino-1-(4-methyl-1,3-benzothiazol-2-yl)pyrazole-4-carbonitrile possesses significant anticancer, antibacterial, antifungal, and anti-inflammatory activities. However, the mechanism of action of 5-Amino-1-(4-methyl-1,3-benzothiazol-2-yl)pyrazole-4-carbonitrile is not fully understood, which limits its potential applications. Therefore, future research should focus on elucidating the mechanism of action of 5-Amino-1-(4-methyl-1,3-benzothiazol-2-yl)pyrazole-4-carbonitrile and optimizing its pharmacological activities. Moreover, the toxicity and pharmacokinetics of 5-Amino-1-(4-methyl-1,3-benzothiazol-2-yl)pyrazole-4-carbonitrile should be studied to determine its potential applications in vivo. Finally, the synthesis of 5-Amino-1-(4-methyl-1,3-benzothiazol-2-yl)pyrazole-4-carbonitrile derivatives should be explored to improve its pharmacological activities and reduce its limitations.
Conclusion:
In conclusion, 5-Amino-1-(4-methyl-1,3-benzothiazol-2-yl)pyrazole-4-carbonitrile is a pyrazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields. 5-Amino-1-(4-methyl-1,3-benzothiazol-2-yl)pyrazole-4-carbonitrile possesses significant anticancer, antibacterial, antifungal, and anti-inflammatory activities. However, the mechanism of action of 5-Amino-1-(4-methyl-1,3-benzothiazol-2-yl)pyrazole-4-carbonitrile is not fully understood, which limits its potential applications. Future research should focus on elucidating the mechanism of action of 5-Amino-1-(4-methyl-1,3-benzothiazol-2-yl)pyrazole-4-carbonitrile and optimizing its pharmacological activities. Moreover, the toxicity and pharmacokinetics of 5-Amino-1-(4-methyl-1,3-benzothiazol-2-yl)pyrazole-4-carbonitrile should be studied to determine its potential applications in vivo. Finally, the synthesis of 5-Amino-1-(4-methyl-1,3-benzothiazol-2-yl)pyrazole-4-carbonitrile derivatives should be explored to improve its pharmacological activities and reduce its limitations.

Synthesis Methods

The synthesis of 5-Amino-1-(4-methyl-1,3-benzothiazol-2-yl)pyrazole-4-carbonitrile has been reported using different methods. One of the most common methods involves the reaction of 4-methyl-2-aminobenzothiazole with ethyl cyanoacetate in the presence of sodium ethoxide to obtain the intermediate product. The intermediate product is then reacted with hydrazine hydrate and acetic acid to yield 5-Amino-1-(4-methyl-1,3-benzothiazol-2-yl)pyrazole-4-carbonitrile. Other methods involve the use of different reagents and solvents to obtain the final product.

Scientific Research Applications

5-Amino-1-(4-methyl-1,3-benzothiazol-2-yl)pyrazole-4-carbonitrile has shown potential applications in various fields of scientific research. One of the most significant applications is in the field of medicinal chemistry. 5-Amino-1-(4-methyl-1,3-benzothiazol-2-yl)pyrazole-4-carbonitrile has been reported to possess anticancer, antibacterial, antifungal, and anti-inflammatory activities. Several studies have shown that 5-Amino-1-(4-methyl-1,3-benzothiazol-2-yl)pyrazole-4-carbonitrile inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 5-Amino-1-(4-methyl-1,3-benzothiazol-2-yl)pyrazole-4-carbonitrile has also been reported to possess antibacterial and antifungal activities against various strains of bacteria and fungi. Moreover, 5-Amino-1-(4-methyl-1,3-benzothiazol-2-yl)pyrazole-4-carbonitrile has shown anti-inflammatory activity by reducing the production of pro-inflammatory cytokines.

properties

Product Name

5-Amino-1-(4-methyl-1,3-benzothiazol-2-yl)pyrazole-4-carbonitrile

Molecular Formula

C12H9N5S

Molecular Weight

255.3 g/mol

IUPAC Name

5-amino-1-(4-methyl-1,3-benzothiazol-2-yl)pyrazole-4-carbonitrile

InChI

InChI=1S/C12H9N5S/c1-7-3-2-4-9-10(7)16-12(18-9)17-11(14)8(5-13)6-15-17/h2-4,6H,14H2,1H3

InChI Key

VMFRSYCYTGRJHL-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)SC(=N2)N3C(=C(C=N3)C#N)N

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N3C(=C(C=N3)C#N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.